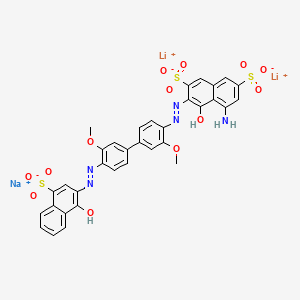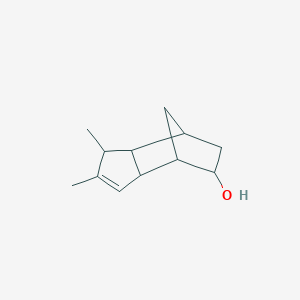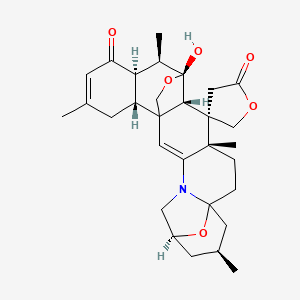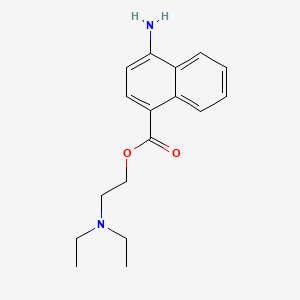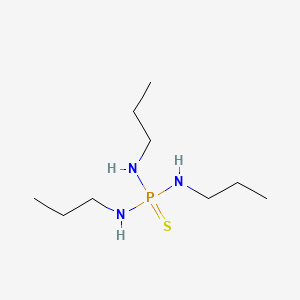
3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Furancarbonitrile, 5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-(hydroxymethyl)-, (2S,5R)-” is a complex organic compound that features a furan ring, a nitrile group, and a pyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan Ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the furan ring can be formed through cyclization.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Pyrimidine Derivative Formation: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its pyrimidine moiety.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antiviral and Anticancer Research: Investigated for its potential antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA/RNA: Interfering with the replication or transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Furancarbonitrile: Lacks the pyrimidine moiety.
5-Methyl-2,4-dioxo-1(2H)-pyrimidinyl derivatives: Lacks the furan ring.
Hydroxymethylfurans: Lacks the nitrile and pyrimidine groups.
Uniqueness
Structural Complexity: The combination of furan, nitrile, and pyrimidine groups in a single molecule.
Stereochemistry: The specific (2S,5R) configuration adds to its uniqueness.
The diverse range of applications in various fields.
Eigenschaften
| 118222-08-5 | |
Molekularformel |
C11H11N3O4 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(2S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-3-carbonitrile |
InChI |
InChI=1S/C11H11N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h2,4,8-9,15H,5H2,1H3,(H,13,16,17)/t8-,9-/m1/s1 |
InChI-Schlüssel |
CTKYKXZRHGLZHV-RKDXNWHRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C([C@H](O2)CO)C#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=C(C(O2)CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



